

Phenyl triflimide chemical properties and structure.

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Compound of Interest

Compound Name: Phenyl triflimide

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An In-depth Technical Guide to **Phenyl Triflimide**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylbis(trifluoromethanesulfonimide), commonly known as **phenyl triflimide**, is a versatile and highly effective triflating reagent in organic synthesis.^{[1][2]} Its stability, ease of handling, and unique reactivity make it an indispensable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group onto a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of **phenyl triflimide**, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Chemical Properties and Structure

Phenyl triflimide is a white crystalline solid that is stable and non-hygroscopic, making it convenient to handle and store compared to other triflating agents like triflic anhydride.^{[2][3]} Its structure features a phenyl group attached to a nitrogen atom, which is in turn bonded to two highly electron-withdrawing trifluoromethanesulfonyl groups.^[3] This configuration is key to its reactivity.

Physicochemical Data

A summary of the key physicochemical properties of **phenyl triflimide** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide	[4]
Synonyms	N,N-Bis(trifluoromethylsulfonyl)aniline, Phenyl triflimide, Tf2NPh	[4]
CAS Number	37595-74-7	[5]
Chemical Formula	C ₈ H ₅ F ₆ NO ₄ S ₂	[4]
Molecular Weight	357.25 g/mol	[5]
Melting Point	100-102 °C	[5]
Appearance	White to off-white crystalline powder	[6]
Solubility	Soluble in many organic solvents	[7]
SMILES	<chem>C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F</chem>	[4]
InChI	1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H	[4]

Spectral Data

Characterization of **phenyl triflimide** is typically performed using standard spectroscopic techniques. While detailed spectra are available from various sources, a summary of expected spectral features is provided.

- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl group.[4][8]
- ^{13}C NMR: The carbon NMR spectrum will show resonances for the carbons of the phenyl ring and the trifluoromethyl groups.[4]
- ^{19}F NMR: The fluorine NMR spectrum is a key identifier, showing a characteristic signal for the trifluoromethyl groups.[4]
- Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of **phenyl triflimide** and its application in organic synthesis are crucial for reproducible research.

Synthesis of N-Phenylbis(trifluoromethanesulfonimide)

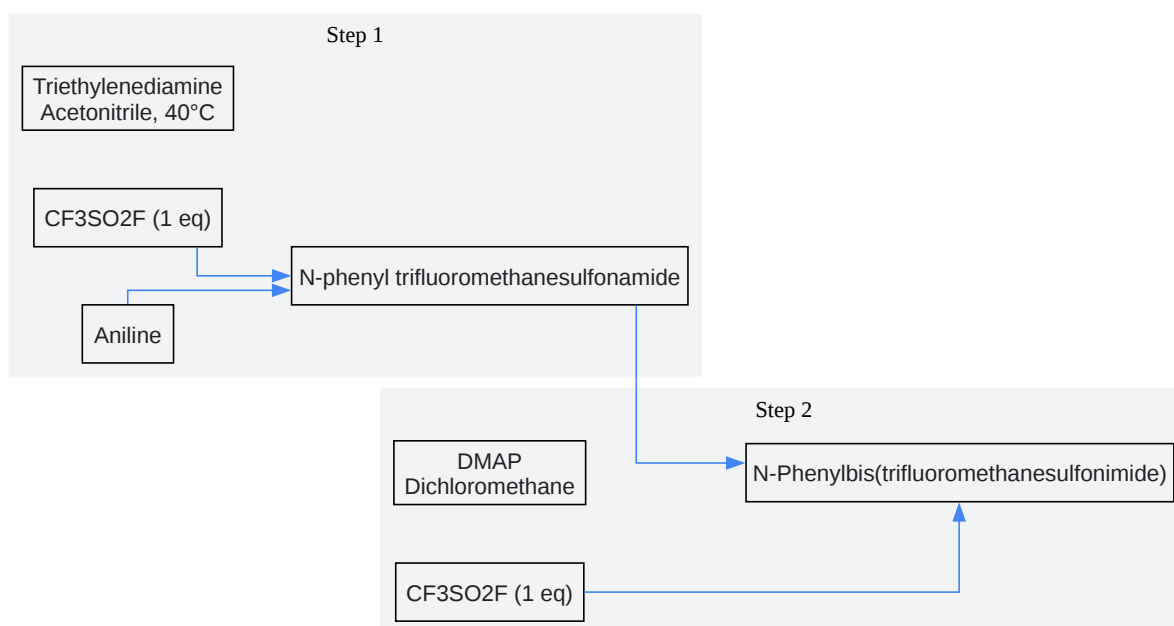
A common method for the preparation of **phenyl triflimide** involves the reaction of aniline with trifluoromethanesulfonyl fluoride in a two-step process.[9][10]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide

- To a 100L stainless steel reactor, add 9.3 kg of aniline, 40 L of acetonitrile, and 13 kg of triethylenediamine.[10][11]
- Evacuate the reactor to -0.09 MPa and introduce 20 kg of trifluoromethanesulfonyl fluoride gas.[10][11]
- Seal the reactor and stir the reaction mixture at 40 °C for 8 hours.[10][11] The pressure will gradually decrease from approximately 0.23 MPa to 0.08 MPa.[10][11]
- Once the pressure stabilizes, recover the excess trifluoromethanesulfonyl fluoride.[10][11]

Step 2: Formation of N-Phenylbis(trifluoromethanesulfonimide)

- To the reactor containing the N-phenyl trifluoromethanesulfonamide, add 40 L of dichloromethane and 0.4 kg of 4-dimethylaminopyridine (DMAP).[11]
- Introduce another 20 kg of trifluoromethanesulfonyl fluoride.[11]
- Seal the reactor and continue the reaction for 15 hours, during which the pressure will decrease from approximately 0.21 MPa to 0.06 MPa.[11]
- Recover the excess trifluoromethanesulfonyl fluoride and distill off the solvent to obtain a yellow viscous solid.[11]
- Add 30 kg of ethanol and stir rapidly to induce crystallization.[11]
- Filter the white crystals and dry to yield N-phenylbis(trifluoromethanesulfonimide).[11]



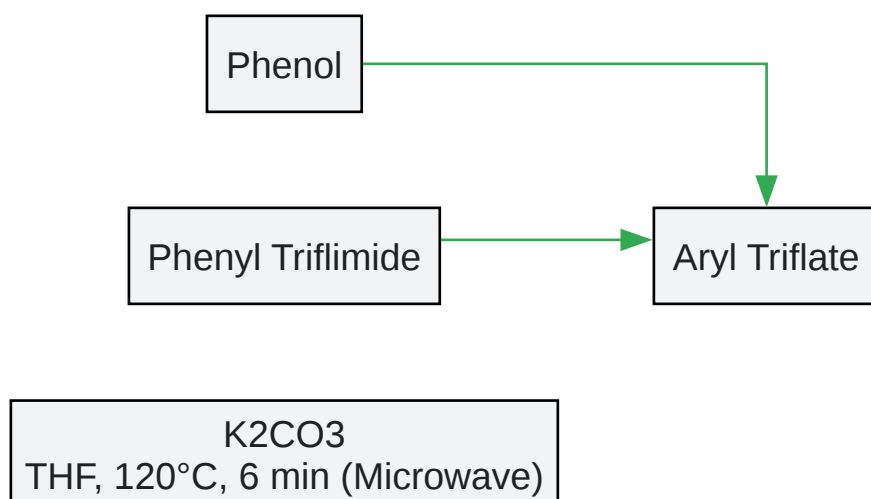
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Caption: Synthesis of **Phenyl Triflimide**.

Triflation of Phenols

Phenyl triflimide is an excellent reagent for the conversion of phenols to aryl triflates, which are valuable intermediates in cross-coupling reactions.^[12] A general procedure using microwave heating is described below.^[12]

- In a septum-capped tube, combine the phenol (2.0 mmol), N-phenylbis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).^[12]
- Add 3.0 mL of tetrahydrofuran (THF) to the mixture.^[12]
- Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.^[12]
- After cooling, the product can be purified by flash chromatography.^[12]



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Caption: Triflation of Phenol.

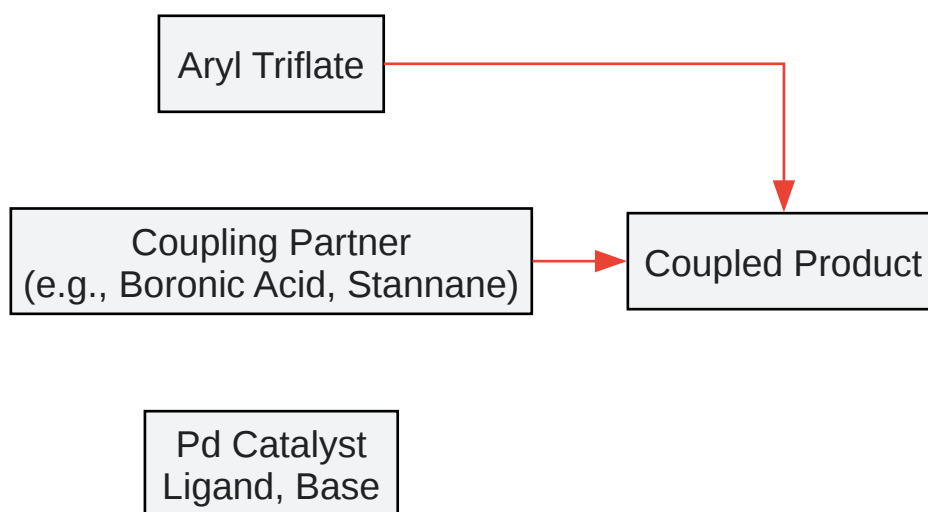
Applications in Organic Synthesis

The primary utility of **phenyl triflimide** lies in its ability to generate triflates, which are excellent leaving groups. This property is exploited in a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and enol triflates, readily prepared using **phenyl triflimide**, are key substrates in numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions.^{[1][6][13]} These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of complex molecules, including pharmaceuticals and materials.^{[1][14][15][16]}

The general workflow for a palladium-catalyzed cross-coupling reaction involving an aryl triflate is depicted below.



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Caption: Pd-Catalyzed Cross-Coupling Workflow.

The reaction mechanism typically involves the oxidative addition of the aryl triflate to a palladium(0) complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Conclusion

Phenyl triflimide is a powerful and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high efficiency in triflation reactions make it a preferred choice for the

preparation of aryl and enol triflates. These intermediates are pivotal in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of drug discovery.

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